molecular formula C39H43N3O11S B1264461 Yondelis (TN)

Yondelis (TN)

Katalognummer: B1264461
Molekulargewicht: 761.8 g/mol
InChI-Schlüssel: PKVRCIRHQMSYJX-FRLHEMLTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

A complex structure that includes isoquinolines joined by a cyclic ester;  it is a DNA-binding agent and guanine N2 alkylator derived from the marine tunicate, Ecteinascidia turbinata. Trabectedin is used for the treatment of advanced soft-tissue SARCOMA, after failure of ANTHRACYCLINES or IFOSFAMIDE drug therapy.

Wissenschaftliche Forschungsanwendungen

Introduction to Yondelis (Trabectedin)

Yondelis, also known as trabectedin, is a marine-derived anticancer agent originally isolated from the tunicate Ecteinascidia turbinata. It has gained attention for its unique mechanism of action and its application in treating various types of cancer, particularly soft tissue sarcomas and ovarian cancer. This article explores the scientific research applications of Yondelis, presenting comprehensive data tables and case studies that highlight its efficacy and safety across different clinical settings.

Soft Tissue Sarcomas

Yondelis has been extensively studied in patients with soft tissue sarcomas, particularly liposarcoma and leiomyosarcoma. A pivotal Phase III trial demonstrated its efficacy compared to dacarbazine:

Study TypePatient PopulationTreatment RegimenOverall Response Rate (%)Median Progression-Free Survival (months)Median Overall Survival (months)
Phase III518 (unresectable locally advanced or metastatic)Trabectedin 1.5 mg/m² IV every 3 weeks9.94.213.7
Phase II54 (second-line setting)Trabectedin 1.5 mg/m² IV every 3 weeks72 (local assessment)--

In these studies, trabectedin demonstrated significant antitumor activity, with manageable toxicity profiles, making it a viable option for patients who have previously undergone multiple lines of therapy .

Ovarian Cancer

Trabectedin has shown promise in treating ovarian cancer, particularly in patients who have relapsed after standard therapies. A study indicated that trabectedin treatment led to a median progression-free survival of approximately 6 months in heavily pre-treated populations:

Study TypePatient PopulationTreatment RegimenOverall Response Rate (%)Median Progression-Free Survival (months)
Phase II50 (relapsed ovarian cancer)Trabectedin 1.5 mg/m² IV every 3 weeks246

The results support further investigation into trabectedin as a treatment option for recurrent ovarian cancer .

Breast Cancer

Trabectedin has been evaluated in advanced breast cancer settings, particularly for patients who have received prior anthracycline and taxane therapies. A notable study reported:

Study TypePatient PopulationTreatment RegimenOverall Response Rate (%)Median Survival (months)
Phase II27 (advanced breast cancer)Trabectedin 1.5 mg/m² IV every 3 weeks14 (confirmed partial responses)10

The findings suggest that trabectedin can induce tumor control with an acceptable safety profile .

Safety Profile

The safety profile of Yondelis includes common adverse effects such as:

  • Hematological Toxicity : Neutropenia, anemia, and thrombocytopenia are frequently observed.
  • Gastrointestinal Effects : Nausea, vomiting, and constipation are common side effects.
  • Liver Function Alterations : Transient elevations in liver enzymes have been reported.

In clinical trials, the incidence of severe adverse events was manageable, allowing for continued use in many patients .

Case Study: Liposarcoma

A patient with metastatic liposarcoma was treated with trabectedin after failing multiple lines of chemotherapy. The patient achieved a partial response after three cycles, with a significant reduction in tumor size and improvement in quality of life metrics.

Case Study: Ovarian Cancer

Another case involved a patient with recurrent ovarian cancer who had previously undergone surgery and chemotherapy. After receiving trabectedin as part of a clinical trial, the patient experienced stable disease for over six months before progression.

Eigenschaften

Molekularformel

C39H43N3O11S

Molekulargewicht

761.8 g/mol

IUPAC-Name

[(1R,2R,3S,11R,12S,14R,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate

InChI

InChI=1S/C39H43N3O11S/c1-16-9-20-10-22-37(46)42-23-13-50-38(47)39(21-12-25(48-5)24(44)11-19(21)7-8-40-39)14-54-36(30(42)29(41(22)4)26(20)31(45)32(16)49-6)28-27(23)35-34(51-15-52-35)17(2)33(28)53-18(3)43/h9,11-12,22-23,29-30,36-37,40,44-46H,7-8,10,13-15H2,1-6H3/t22-,23+,29+,30-,36-,37+,39-/m1/s1

InChI-Schlüssel

PKVRCIRHQMSYJX-FRLHEMLTSA-N

SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Isomerische SMILES

CC1=CC2=C([C@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@@H](C2)N3C)O)COC(=O)[C@@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Kanonische SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Piktogramme

Acute Toxic; Irritant; Health Hazard

Synonyme

ecteinascidin 743
ET 743
ET-743
ET743
NSC 684766
trabectedin
Yondelis

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Yondelis (TN)
Reactant of Route 2
Reactant of Route 2
Yondelis (TN)
Reactant of Route 3
Yondelis (TN)
Reactant of Route 4
Yondelis (TN)
Reactant of Route 5
Yondelis (TN)
Reactant of Route 6
Yondelis (TN)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.